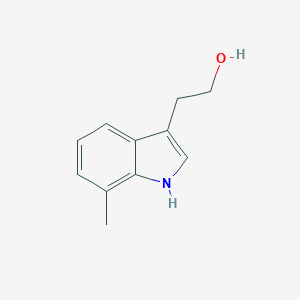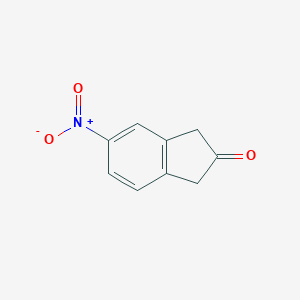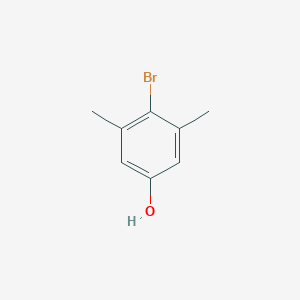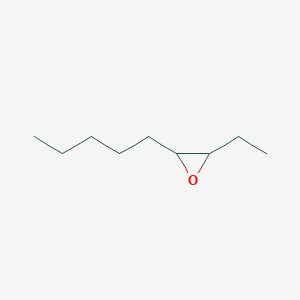
2-Ethyl-3-pentyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-pentyloxirane, also known as ethyl pentene oxide, is a chemical compound that belongs to the class of epoxides. It is a colorless liquid that is widely used in scientific research as a starting material for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-pentyloxirane is not well understood. However, it is believed that it acts as an electrophile and undergoes ring-opening reactions with nucleophiles such as amines, alcohols, and thiols. The resulting products can be used as intermediates in the synthesis of various organic compounds.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 2-Ethyl-3-pentyloxirane. However, it is known to be a skin and eye irritant and may cause respiratory irritation if inhaled. It is also toxic to aquatic organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Ethyl-3-pentyloxirane in lab experiments is its high reactivity and selectivity. It can undergo ring-opening reactions with a wide range of nucleophiles, which makes it a versatile starting material for the synthesis of various organic compounds. However, its toxicity and irritant properties can pose a risk to researchers and may require special handling and disposal procedures.
Future Directions
There are several future directions for the use of 2-Ethyl-3-pentyloxirane in scientific research. One direction is the development of new synthetic methodologies that use 2-Ethyl-3-pentyloxirane as a starting material. Another direction is the synthesis of new chiral epoxides that can be used in the production of pharmaceuticals and agrochemicals. Additionally, the use of 2-Ethyl-3-pentyloxirane in the synthesis of new epoxy resins with improved properties is an area of active research.
Synthesis Methods
The synthesis of 2-Ethyl-3-pentyloxirane can be achieved through the epoxidation of 2-2-Ethyl-3-pentyloxiranepentene using a peracid. One of the most commonly used peracids for this reaction is m-chloroperbenzoic acid (MCPBA). The reaction takes place at room temperature and yields 2-Ethyl-3-pentyloxirane as the major product. The purity of the product can be improved through distillation or recrystallization.
Scientific Research Applications
2-Ethyl-3-pentyloxirane is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is used in the synthesis of chiral epoxides, which are important building blocks for the production of pharmaceuticals, agrochemicals, and fine chemicals. It is also used in the synthesis of epoxy resins, which are widely used in coatings, adhesives, and composites.
properties
CAS RN |
117842-33-8 |
|---|---|
Product Name |
2-Ethyl-3-pentyloxirane |
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-ethyl-3-pentyloxirane |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-9-8(4-2)10-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
BRBFKTQUGYOOEX-UHFFFAOYSA-N |
SMILES |
CCCCCC1C(O1)CC |
Canonical SMILES |
CCCCCC1C(O1)CC |
synonyms |
Oxirane, 2-ethyl-3-pentyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



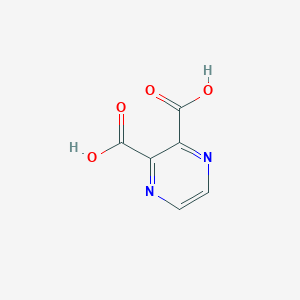

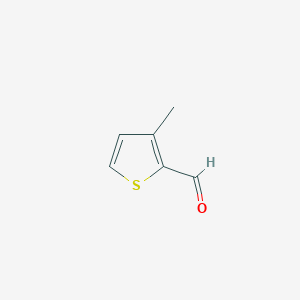



![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)


![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
